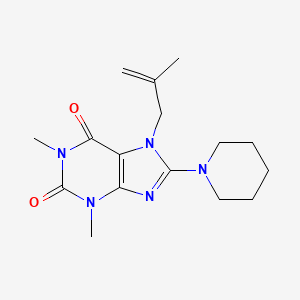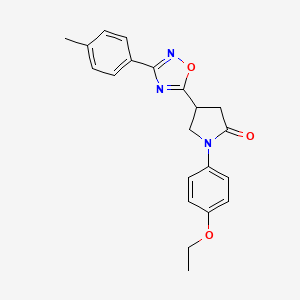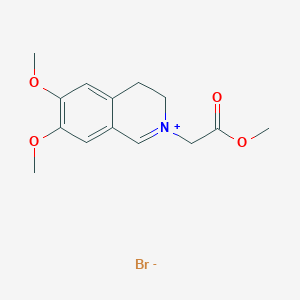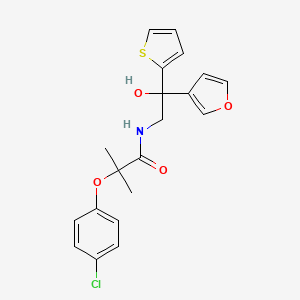
1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in the 1970s and has been widely used in scientific research as a pharmacological tool to investigate the role of dopamine receptors in various physiological and pathological conditions.
Mecanismo De Acción
1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione 23390 acts as a selective antagonist of dopamine D1 receptors, which are widely distributed in the brain, including the striatum, prefrontal cortex, and hippocampus. By blocking the binding of dopamine to D1 receptors, 1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione 23390 inhibits the downstream signaling pathways that are involved in the regulation of neuronal activity, synaptic plasticity, and gene expression. This results in a decrease in the activity of dopaminergic neurons and a reduction in the release of dopamine in the brain.
Biochemical and physiological effects:
The biochemical and physiological effects of 1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione 23390 depend on the specific brain region and the experimental conditions. In general, 1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione 23390 has been shown to decrease the release of dopamine in the striatum and prefrontal cortex, which are involved in the regulation of motor and cognitive functions, respectively. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione 23390 in lab experiments is its high selectivity for dopamine D1 receptors, which allows for specific manipulation of this receptor subtype without affecting other receptors. It is also relatively stable and easy to handle, making it a convenient tool for pharmacological studies. However, one of the limitations of using 1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione 23390 is its short half-life, which requires frequent administration in order to maintain a steady-state concentration in the brain.
Direcciones Futuras
There are several future directions for research involving 1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione 23390. One direction is to investigate the role of dopamine D1 receptors in the regulation of synaptic plasticity and learning and memory processes. Another direction is to explore the potential therapeutic applications of 1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione 23390 in the treatment of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione 23390 on the hypothalamic-pituitary-adrenal axis and stress responses.
Métodos De Síntesis
The synthesis of 1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione 23390 involves several steps, including the reaction of 1,3-dimethyluric acid with methyl vinyl ketone, followed by the reduction of the resulting ketone to the corresponding alcohol, and then the reaction with piperidine and phosgene to form the final product. The synthesis process has been optimized over the years, resulting in high yields and purity of the compound.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione 23390 has been extensively used in scientific research as a pharmacological tool to investigate the role of dopamine D1 receptors in various physiological and pathological conditions, such as Parkinson's disease, schizophrenia, addiction, and depression. It has also been used to study the effects of dopamine D1 receptor antagonism on cognitive and motor functions, as well as on the regulation of the hypothalamic-pituitary-adrenal axis.
Propiedades
IUPAC Name |
1,3-dimethyl-7-(2-methylprop-2-enyl)-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-11(2)10-21-12-13(18(3)16(23)19(4)14(12)22)17-15(21)20-8-6-5-7-9-20/h1,5-10H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKVDSYHDCXTJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2374168.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2374170.png)
![N-(3-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2374172.png)
methyl}-4-(5-methyl-1H-pyrazol-1-yl)benzamide](/img/structure/B2374174.png)

![2-(4-fluorobenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2374178.png)
![[3-(Triazol-1-ylmethyl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2374183.png)
![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2374184.png)


![1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2374189.png)

